molecular formula C6H3Cl2N3 B13679916 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13679916
M. Wt: 188.01 g/mol
InChI Key: UEIYEFQQTMAXMF-UHFFFAOYSA-N
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Description

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-dichloropyridine with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the reagents used. For example, substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides .

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern with chlorine atoms at positions 6 and 8. This substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H

InChI Key

UEIYEFQQTMAXMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1Cl)Cl

Origin of Product

United States

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